Anti-Proliferative Potency in Gallium-Resistant Lung Adenocarcinoma: Compound 7919469 vs. Gallium Acetylacetonate
In a direct head-to-head comparison using gallium-resistant (R) human lung adenocarcinoma A549 cells, compound 7919469 (the target compound) demonstrated a 13-fold increase in anti-proliferative potency relative to the clinical gallium agent gallium acetylacetonate (GaAcAc) [1]. The IC₅₀ values were obtained from dose-response cell proliferation assays comparing R-cells treated with each agent. By contrast, the co-identified lead compound 5476423 exhibited an 80-fold increase in potency over GaAcAc under identical conditions [1]. This places compound 7919469 in a distinct potency tier compared to the parental metallodrug, while its moderate potency relative to compound 5476423 may offer a different therapeutic window for combination strategies.
| Evidence Dimension | Anti-proliferative potency (fold increase in IC₅₀ relative to GaAcAc) |
|---|---|
| Target Compound Data | 13-fold increased potency vs. GaAcAc in gallium-resistant A549 cells |
| Comparator Or Baseline | Gallium acetylacetonate (GaAcAc) in gallium-resistant A549 cells; Compound 5476423: 80-fold increased potency vs. GaAcAc |
| Quantified Difference | ~6.2-fold lower fold-potency compared to compound 5476423 (13-fold vs. 80-fold); 13-fold superior to GaAcAc |
| Conditions | Human lung adenocarcinoma A549 gallium-resistant (R) cells; dose-response anti-proliferative assay; virtual screening through AXL kinase homology model |
Why This Matters
Procurement of compound 7919469 enables direct interrogation of AXL-mediated gallium resistance with a structurally defined small molecule, whereas GaAcAc lacks target specificity and compound 5476423 may present a different selectivity or toxicity profile due to its distinct chemical scaffold.
- [1] Oyewumi MO, Alazizi A, Liva S, Lin L, Geldenhuys WJ. Screening and identification of novel compounds with potential anti-proliferative effects on gallium-resistant lung cancer through an AXL kinase pathway. Bioorg Med Chem Lett. 2014;24(18):4553-4556. doi:10.1016/j.bmcl.2014.07.072 View Source
